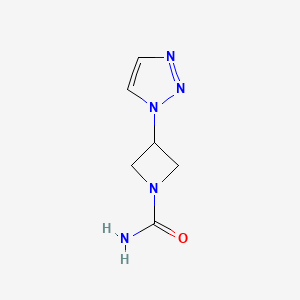

3-(Triazol-1-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

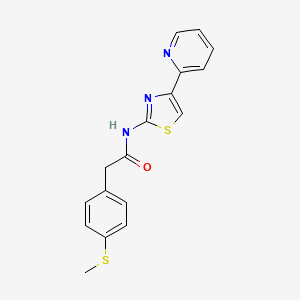

“3-(Triazol-1-yl)azetidine-1-carboxamide” is a compound with the CAS Number: 1866616-59-2 . It has a molecular weight of 167.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N5O/c7-6 (12)10-3-5 (4-10)11-2-1-8-9-11/h1-2,5H,3-4H2, (H2,7,12) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The compound is part of the 1,2,3-triazole derivatives, which are known for their various biological activities . The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 167.17 .Scientific Research Applications

Antiviral and Antibacterial Agents

- Human Immunodeficiency Virus (HIV) Inhibitors : The introduction of 1,2,3-triazoles derived from 3'-Azidothymidine (AZT) has shown promising results against HIV-1, highlighting a novel approach to combatting viral infections through the manipulation of the AZT structure to yield triazole analogs with enhanced antiviral activities. These compounds exhibit a mechanism of action that involves reduced ATP-mediated nucleotide excision efficiency, hinting at their potential as potent antiviral agents (Sirivolu et al., 2013).

Novel Synthetic Methodologies

- Metal- and Azide-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles : A notable advancement in the synthesis of triazole compounds involves a metal- and azide-free method, facilitating the construction of 1,5-disubstituted 1,2,3-triazoles through a cascade reaction involving enaminones, tosylhydrazine, and primary amines. This approach represents a significant stride in regioselective synthetic strategies, offering a greener alternative to traditional metal-catalyzed processes (Wan, Cao, & Liu, 2015).

Fluorescent Probes

- Fluorescent Derivatives for Biological Studies : The synthesis of fluorescent 1,2,3-triazole derivatives of 3'-deoxy-3-azidothymidine (AZT) has paved the way for the development of novel fluorescent probes. These compounds are synthesized using copper-catalyzed azide-alkyne cycloaddition, demonstrating the versatility of click chemistry in creating tools for biological research (Szafrański, Kasza, Kępczyński, & Cegła, 2015).

Therapeutic Applications Beyond Antiviral Activities

- Broad Spectrum of Biological Activities : Triazole compounds are recognized for their diverse biological activities, serving as a cornerstone in medicinal chemistry for developing drugs with antifungal, anticancer, antibacterial, and antiviral properties. The triazole ring's ability to bind with various enzymes and receptors in the biological system underscores its significance in drug discovery (Zhou & Wang, 2012).

Mechanism of Action

Target of Action

3-(Triazol-1-yl)azetidine-1-carboxamide, also known as EN300-7539081, is a member of the azetidine family of compounds

Mode of Action

. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Pharmacokinetics

, which could potentially influence its absorption and distribution.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,2,3-triazoles have attracted significant interest in medicinal chemistry for their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed . This review aims to outline the advances in the application of 1,2,3-triazole derivatives as antiviral agents .

properties

IUPAC Name |

3-(triazol-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNRAUQJMLHVPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)N2C=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)